6-((tert-Butoxycarbonyl)amino)-5-methylnicotinic acid
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Overview
Description
6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H18N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction conditions often involve aqueous or acetonitrile solutions and can be carried out at ambient temperature or with slight heating .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and di-tert-butyl dicarbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid involves the cleavage of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and pyridine derivatives. Compared to these compounds, 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. Some similar compounds are:
- 6-{[(tert-butoxy)carbonyl]amino}methyl-2-methylpyridine-3-carboxylic acid
- 6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid .
This compound’s unique structure makes it valuable in various research and industrial applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-8(10(15)16)6-13-9(7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |
InChI Key |
NEQKOQQBVQPWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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